molecular formula C11H18Cl2FN3 B8219864 3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride

Cat. No.: B8219864
M. Wt: 282.18 g/mol
InChI Key: MGJBVJALFSYZRT-UHFFFAOYSA-N
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Description

3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a chemical compound that features a fluorine atom, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves multiple stepsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to handle the reagents and reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidine ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is unique due to the specific combination of fluorine, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3.2ClH/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9;;/h1-2,5,9,13H,3-4,6-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJBVJALFSYZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C=CC=N2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2FN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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